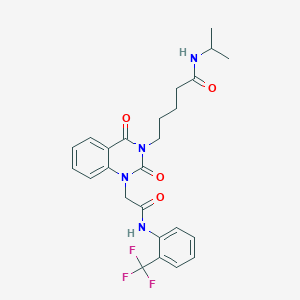

5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide

Description

This compound features a quinazolin-2,4-dione core substituted with a 2-oxoethylamine moiety linked to a 2-(trifluoromethyl)phenyl group and an N-isopropylpentanamide side chain. The quinazolinone scaffold is widely recognized in medicinal chemistry for its role in kinase inhibition, anticancer activity, and modulation of protein-protein interactions . The trifluoromethyl group enhances metabolic stability and lipophilicity, while the pentanamide chain may influence solubility and membrane permeability.

Properties

IUPAC Name |

5-[2,4-dioxo-1-[2-oxo-2-[2-(trifluoromethyl)anilino]ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H27F3N4O4/c1-16(2)29-21(33)13-7-8-14-31-23(35)17-9-3-6-12-20(17)32(24(31)36)15-22(34)30-19-11-5-4-10-18(19)25(26,27)28/h3-6,9-12,16H,7-8,13-15H2,1-2H3,(H,29,33)(H,30,34) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSIVEAOAMCQNKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC3=CC=CC=C3C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H27F3N4O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

504.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide (CAS Number: 1189674-81-4) is a compound of interest in medicinal chemistry due to its potential biological activities. Its complex structure suggests various mechanisms of action that could be harnessed for therapeutic applications.

The compound has the following chemical properties:

- Molecular Formula : CHFNO

- Molecular Weight : 504.5 g/mol

- Structural Characteristics : Contains a quinazoline core, which is known for diverse biological activities, including anticancer and antimicrobial properties .

Antioxidant Activity

Recent studies have highlighted the antioxidant potential of quinazoline derivatives. Compounds similar to this compound have shown significant free radical scavenging abilities. For instance, a related compound demonstrated effective inhibition of oxidative stress markers in vivo, suggesting that such derivatives may offer neuroprotective benefits against oxidative damage .

Acetylcholinesterase Inhibition

Another notable biological activity is the inhibition of acetylcholinesterase (AChE). A study on various quinazoline derivatives indicated that certain compounds exhibited potent AChE inhibitory activity, which is crucial for potential treatments of neurodegenerative diseases like Alzheimer's. The structure of 5-(2,4-dioxo...) aligns with features known to enhance AChE inhibition .

Anticancer Potential

The quinazoline scaffold has been extensively investigated for anticancer properties. Preliminary data suggest that compounds with similar structures can induce apoptosis in cancer cells and inhibit tumor growth. The specific interactions of 5-(2,4-dioxo...) with cellular targets warrant further investigation to elucidate its potential as an anticancer agent.

Study on Neuroprotective Effects

In a recent study involving a related compound, researchers assessed its neuroprotective effects in irradiated mice. The compound demonstrated significant protection against gamma irradiation-induced brain damage by modulating oxidative stress pathways and enhancing antioxidant defenses . This indicates a promising avenue for further exploration of 5-(2,4-dioxo...) in neuroprotection.

AChE Inhibition and Safety Profile

In vitro assays showed that certain analogs of quinazoline derivatives had IC50 values indicating effective AChE inhibition. Furthermore, acute toxicity studies revealed a median lethal dose (LD50) significantly higher than many conventional drugs, suggesting a favorable safety profile . This is crucial for developing therapeutic agents with minimal side effects.

Summary Table of Biological Activities

Scientific Research Applications

Biological Activities

The compound's unique structure allows it to interact with various biological targets, making it a candidate for several therapeutic applications:

- Antitumor Activity : Compounds containing quinazoline derivatives have been documented to exhibit significant antitumor properties. Research has shown that modifications to the quinazoline structure can enhance its efficacy against various cancer cell lines .

- Antimicrobial Properties : Similar derivatives have demonstrated antimicrobial activity against a range of pathogens, including bacteria and fungi. The incorporation of specific functional groups, such as the trifluoromethyl group, has been associated with increased potency against resistant strains .

- Anticonvulsant Effects : Some studies have indicated that quinazoline derivatives can possess anticonvulsant properties, making them potential candidates for epilepsy treatment. This application is particularly relevant given the ongoing need for new anticonvulsant medications .

Synthesis and Derivative Studies

The synthesis of 5-(2,4-dioxo-1-(2-oxo-2-((2-(trifluoromethyl)phenyl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide involves complex organic reactions that can yield various derivatives with altered biological activities. The exploration of these derivatives is crucial for understanding structure-activity relationships (SAR) and optimizing therapeutic effects.

Table 1: Summary of Biological Activities of Quinazoline Derivatives

| Activity Type | Reference | Notes |

|---|---|---|

| Antitumor | Effective against multiple cancer cell lines | |

| Antimicrobial | Active against resistant bacterial strains | |

| Anticonvulsant | Potential for new epilepsy treatments |

Case Studies

- Antitumor Efficacy : A study evaluating a series of quinazoline derivatives found that certain modifications significantly increased their cytotoxicity against breast cancer cells. The structural similarity to 5-(2,4-dioxo...) was noted as a key factor in enhancing activity .

- Antimicrobial Testing : In vitro assays demonstrated that compounds derived from quinazolines exhibited potent antimicrobial activity against both Gram-positive and Gram-negative bacteria. The presence of the trifluoromethyl group was identified as crucial for this activity .

- Neuroprotective Effects : Research involving neuroprotective studies indicated that certain quinazoline derivatives could inhibit acetylcholinesterase activity, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's .

Comparison with Similar Compounds

Research Findings and Discussion

- Target Compound vs. 309726-60-1 : The trifluoromethyl group in the former likely enhances kinase binding affinity but may increase hepatotoxicity risks, as seen in trifluoromethyl-containing drugs like Celecoxib .

- Benzothieno-pyrimidine (573669-21-3): The sulfur-rich core could confer redox-modulating activity, but the hexahydro ring might reduce oral bioavailability compared to planar quinazolinones .

Q & A

What are the key synthetic challenges in preparing this quinazolinone-based compound, and how can reaction conditions be optimized?

Basic Research Question

The compound’s synthesis involves multi-step reactions, including amide coupling, cyclization, and functionalization of the quinazolinone core. Challenges include controlling regioselectivity during the formation of the 1,2-dihydroquinazolin-3(4H)-yl scaffold and avoiding side reactions from the trifluoromethylphenylamino group.

Methodological Answer :

- Stepwise Optimization : Use factorial design experiments (e.g., varying temperature, solvent polarity, and catalyst loading) to identify optimal conditions for cyclization. For example, DMF at 80°C with EDC·HCl/HOBt as coupling agents improves yield in analogous reactions .

- Purification Strategies : Normal-phase chromatography (e.g., 10% methanol/0.1% ammonium in CH₂Cl₂) is effective for isolating intermediates, as demonstrated in structurally related acetamide derivatives .

How can computational methods guide the design of derivatives with improved target binding or solubility?

Advanced Research Question

Quantum chemical calculations (e.g., DFT) and molecular docking can predict interactions between the quinazolinone core and biological targets, such as enzymes or receptors. The trifluoromethyl group’s electronic effects and steric bulk require precise modeling.

Methodological Answer :

- Reaction Path Search : Tools like COMSOL Multiphysics integrated with AI can simulate reaction pathways and optimize substituent placement. For instance, ICReDD’s approach combines quantum calculations and experimental feedback to refine synthetic routes .

- Solubility Prediction : Use Hansen solubility parameters (HSPs) derived from molecular dynamics simulations to select co-solvents or formulate prodrugs .

What analytical techniques are most reliable for characterizing the compound’s purity and structural integrity?

Basic Research Question

Accurate characterization is critical due to the compound’s complex heterocyclic architecture and multiple stereoelectronic features.

Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR can resolve regiochemical ambiguities (e.g., distinguishing between 1,2-dihydroquinazolinone tautomers). For example, ¹H NMR at 400 MHz with DMSO-d₆ as solvent is standard for related compounds .

- High-Resolution Mass Spectrometry (HRMS) : ESI-HRMS with <2 ppm mass error confirms molecular formula, especially for intermediates with labile groups like the isopropylpentanamide chain .

How should researchers address contradictions in biological activity data between in vitro and in vivo studies?

Advanced Research Question

Discrepancies may arise from metabolic instability, poor bioavailability, or off-target effects.

Methodological Answer :

- Metabolic Profiling : Use liver microsome assays (e.g., human CYP450 isoforms) to identify degradation pathways. Structural analogs with thiophene or pyridazine substituents show improved metabolic stability when bulky groups shield labile sites .

- Pharmacokinetic Modeling : Apply compartmental models to correlate in vitro IC₅₀ values with in vivo efficacy. Adjust lipophilicity (logP) via substituent modifications (e.g., replacing N-isopropyl with cyclopropyl) to enhance membrane permeability .

What experimental frameworks are recommended for studying structure-activity relationships (SAR) in this compound class?

Advanced Research Question

SAR studies require systematic variation of substituents while maintaining the quinazolinone core.

Methodological Answer :

- Modular Synthesis : Replace the trifluoromethylphenylamino group with electronically diverse analogs (e.g., 2,4-dichlorophenyl or 3,4-dimethoxyphenethyl) using parallel synthesis. This approach was validated in piperazine-linked pentanamide derivatives .

- Data-Driven Analysis : Use multivariate regression to correlate substituent properties (e.g., Hammett σ, molar refractivity) with activity. Public databases like PubChem provide computational descriptors for trend analysis .

How can researchers mitigate batch-to-batch variability in large-scale synthesis?

Basic Research Question

Variability often stems from inconsistent purification or unstable intermediates.

Methodological Answer :

- Process Control : Implement real-time PAT (Process Analytical Technology) tools, such as inline FTIR, to monitor reaction progress. For example, tracking the disappearance of the 2-oxoethyl intermediate ensures consistent cyclization .

- Stabilization Strategies : Lyophilize hygroscopic intermediates (e.g., N-isopropylpentanamide derivatives) and store them under inert gas to prevent hydrolysis .

What are the best practices for validating target engagement in cellular assays?

Advanced Research Question

Confirmation of target binding requires orthogonal methods to rule out false positives.

Methodological Answer :

- Cellular Thermal Shift Assay (CETSA) : Measure thermal stabilization of the target protein in the presence of the compound. This method validated engagement in analogous thieno[3,2-d]pyrimidinones .

- Competitive Binding Assays : Use fluorescent probes (e.g., BODIPY-labeled analogs) to quantify displacement in live cells, as demonstrated for dopamine receptor ligands .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.